Bienvenue dans la boutique en ligne BenchChem!

methyl 3-formyl-1,2-oxazole-5-carboxylate

Baylis-Hillman reaction C–C bond formation isoxazolecarbaldehyde reactivity

Methyl 3-formyl-1,2-oxazole-5-carboxylate (CAS 1369362-27-5; molecular formula C₆H₅NO₄; MW 155.11 Da) is a heterocyclic building block featuring a 1,2-oxazole (isoxazole) core substituted with a formyl group at the 3-position and a methyl carboxylate ester at the 5-position. This compound belongs to the class of substituted 3-isoxazolecarbaldehydes, which have been established in the primary literature as fast-reacting substrates for the Baylis–Hillman (Morita–Baylis–Hillman) C–C bond-forming reaction due to the proximity of the heterocyclic nitrogen/oxygen atoms to the formyl group.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
CAS No. 1369362-27-5
Cat. No. B6234494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-formyl-1,2-oxazole-5-carboxylate
CAS1369362-27-5
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NO1)C=O
InChIInChI=1S/C6H5NO4/c1-10-6(9)5-2-4(3-8)7-11-5/h2-3H,1H3
InChIKeyKRGQNAQIZPRAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Formyl-1,2-Oxazole-5-Carboxylate (CAS 1369362-27-5): A Dual-Functional Isoxazole Building Block with Regiospecific Reactivity


Methyl 3-formyl-1,2-oxazole-5-carboxylate (CAS 1369362-27-5; molecular formula C₆H₅NO₄; MW 155.11 Da) is a heterocyclic building block featuring a 1,2-oxazole (isoxazole) core substituted with a formyl group at the 3-position and a methyl carboxylate ester at the 5-position [1]. This compound belongs to the class of substituted 3-isoxazolecarbaldehydes, which have been established in the primary literature as fast-reacting substrates for the Baylis–Hillman (Morita–Baylis–Hillman) C–C bond-forming reaction due to the proximity of the heterocyclic nitrogen/oxygen atoms to the formyl group . The presence of two orthogonal reactive handles—an aldehyde for condensation and C–C bond formation, and a methyl ester for hydrolysis, amidation, or transesterification—makes this compound a versatile intermediate for medicinal chemistry and heterocycle synthesis programs [2].

Why Regioisomeric Formyl-Isoxazole Carboxylates Cannot Be Interchanged for Methyl 3-Formyl-1,2-Oxazole-5-Carboxylate


Isoxazole building blocks bearing formyl and carboxylate substituents are not functionally interchangeable, because the position of the formyl group on the isoxazole ring fundamentally governs both chemical reactivity and downstream synthetic outcomes. Experimental kinetic profiling by Roy and Batra demonstrated that 3-isoxazolecarbaldehydes undergo the Baylis–Hillman reaction significantly faster than 4-isoxazolecarbaldehydes, with the heteroatom-proximal 3-formyl group accelerating the key proton-transfer step . Furthermore, catalytic hydrogenation studies revealed divergent product fates: Baylis–Hillman adducts of 3- and 5-isoxazolecarbaldehydes furnish synthetically valuable syn enaminones with Raney-Ni, whereas corresponding 4-isoxazolecarbaldehyde adducts undergo ring expansion to pyridone derivatives . The specific 3-formyl-5-carboxylate arrangement in the target compound provides an electronically activated aldehyde (enhanced by the electron-withdrawing 5-COOMe group) paired with a hydrolytically addressable ester, a combination not replicated by regioisomers such as methyl 5-formylisoxazole-3-carboxylate (CAS 22667-21-6) or methyl 4-formyl-3-methylisoxazole-5-carboxylate (CAS 161126-53-0) [1].

Quantitative Differentiation Evidence for Methyl 3-Formyl-1,2-Oxazole-5-Carboxylate Versus Closest Analogs


Baylis–Hillman Reaction Rate: 3-Isoxazolecarbaldehyde Achieves Full Conversion ≥20 Minutes Faster Than the 4-Isomer

In a direct head-to-head HPLC-monitored kinetic comparison, 3-isoxazolecarbaldehyde (3-ICD) with a 4-methylphenyl substituent reached 100% conversion to Baylis–Hillman product with methyl acrylate within 5 minutes under neat DABCO-catalyzed conditions. By contrast, the corresponding 4-isoxazolecarbaldehyde (4-ICD) showed only a 5:95 substrate-to-product ratio at 5 minutes and required 25 minutes to achieve complete conversion . This approximately 5-fold longer reaction time for the 4-isomer establishes that the heteroatom-proximal 3-formyl group provides a quantifiable kinetic advantage. The target compound, as a 3-formylisoxazole-5-carboxylate, is expected to exhibit comparably accelerated Baylis–Hillman kinetics, consistent with the class-level behavior of 3-isoxazolecarbaldehydes.

Baylis-Hillman reaction C–C bond formation isoxazolecarbaldehyde reactivity regioselectivity

Acrylonitrile Baylis–Hillman Reactivity: 3-Isoxazolecarbaldehyde Achieves 98% Conversion in 5 Minutes Where the 4-Isomer Shows Only 2%

With the less-activated Michael acceptor acrylonitrile, the reactivity gap between regioisomers widens further. HPLC analysis showed that 3-isoxazolecarbaldehyde (4-MeC₆H₄-substituted) achieved 98:2 product-to-substrate ratio within 5 minutes, while the 4-isoxazolecarbaldehyde isomer reached only a 2:98 product-to-substrate ratio at the same time point . This 49-fold difference in product formation at early time points demonstrates that 3-isoxazolecarbaldehydes maintain productive reactivity even with challenging, less electrophilic alkene partners, whereas 4-isoxazolecarbaldehydes are essentially unreactive under identical conditions.

acrylonitrile Baylis-Hillman reaction heterocyclic aldehyde reactivity profiling

Catalytic Hydrogenation Diastereoselectivity: Baylis–Hillman Adducts of 3-Isoxazolecarbaldehydes Deliver syn Enaminones, Whereas 4-Isomer Adducts Undergo Ring Expansion to Pyridones

The hydrogenation fate of Baylis–Hillman adducts is regiospecifically determined by the position of the original formyl group. In a cross-study comparable analysis, Saxena, Singh, and Batra reported that Baylis–Hillman adducts derived from 3-isoxazolecarbaldehydes (and 5-isoxazolecarbaldehydes) undergo diastereoselective hydrogenation with Raney-Ni to furnish syn enaminones, with further enhancement of diastereoselectivity upon addition of boric acid as an additive . In contrast, Baylis–Hillman adducts of 4-isoxazolecarbaldehydes, when subjected to identical Raney-Ni-mediated hydrogenation, yield pyridone derivatives via ring expansion rather than enaminones . This divergent chemoselectivity means that the choice of formyl-isoxazole regioisomer dictates the entire downstream product class.

catalytic hydrogenation diastereoselectivity enaminone synthesis Raney-Ni

Physicochemical Property Differentiation: Absence of a Discrete Melting Point Distinguishes Methyl 3-Formylisoxazole-5-Carboxylate from Its 5-Formyl Regioisomer

The regioisomer methyl 5-formylisoxazole-3-carboxylate (CAS 22667-21-6) is a crystalline solid with a well-defined melting point of 72–73 °C . In contrast, no melting point is reported for methyl 3-formylisoxazole-5-carboxylate across multiple supplier databases (ChemSpace, ChemSrc, AKSci, Leyan), and it is handled as a non-crystalline material in commercial listings [1]. Both compounds share identical molecular formula (C₆H₅NO₄), molecular weight (155.11 Da), predicted boiling point (306.4 ± 27.0 °C), and predicted density (1.348 ± 0.06 g/cm³) [1]. However, the computed LogP differs: 0.65 for the target 3-formyl-5-carboxylate [1] versus 0.27 for the 5-formyl-3-carboxylate regioisomer , indicating higher lipophilicity for the target compound.

physicochemical properties melting point regioisomer differentiation formulation

Dual Orthogonal Functional Handles Enable Sequential Derivatization Without Protecting Group Manipulation, Distinguished from Mono-Functional Isoxazole Building Blocks

Methyl 3-formylisoxazole-5-carboxylate presents two chemically orthogonal reactive sites: a formyl group at C-3 capable of condensation (aldol, Knoevenagel, Baylis–Hillman), reductive amination, and Grignard addition, and a methyl ester at C-5 that can be independently hydrolyzed to the carboxylic acid, converted to an amide, or transesterified [1]. This contrasts with the simpler building block methyl isoxazole-5-carboxylate (CAS 15055-81-9; C₅H₅NO₃, MW 127.10 Da), which lacks the formyl group entirely and therefore offers only one derivatizable position [2]. The regioisomer methyl 5-formylisoxazole-3-carboxylate (CAS 22667-21-6) also possesses two functional groups, but places the formyl group at the 5-position adjacent to the ring oxygen rather than the ring nitrogen, which alters the electronic character and Baylis–Hillman reactivity profile of the aldehyde .

orthogonal functional groups sequential derivatization building block medicinal chemistry

High-Value Application Scenarios for Methyl 3-Formyl-1,2-Oxazole-5-Carboxylate Based on Verified Differentiation Evidence


Parallel Synthesis of 3,5-Disubstituted Isoxazole Libraries via Accelerated Baylis–Hillman Chemistry

Medicinal chemistry groups conducting solution-phase parallel synthesis of 3,5-disubstituted isoxazole libraries can leverage the approximately 5-fold faster Baylis–Hillman reaction rate of the 3-formyl group compared to 4-isoxazolecarbaldehydes . Using methyl 3-formylisoxazole-5-carboxylate as the aldehyde component with various activated alkenes (methyl acrylate, ethyl acrylate, acrylonitrile), the Baylis–Hillman adducts can be generated in excellent yields (typically 79–93% for 3-isoxazolecarbaldehyde substrates) under neat, DABCO-catalyzed conditions within minutes rather than hours . The resulting adducts retain the 5-COOMe ester handle for subsequent diversification via hydrolysis or amidation, enabling a two-step library generation protocol. This workflow has been validated in the synthesis of antithrombotic 3,5-disubstituted isoxazoles where Baylis–Hillman adducts of 3-substituted-5-isoxazolecarbaldehydes were elaborated with nucleophiles and evaluated in in vivo antithrombotic assays and in vitro platelet aggregation inhibition [1].

Diastereoselective Synthesis of syn-Enaminone Intermediates for Pyrrolidinone and Pyrrolone Drug Scaffolds

For programs targeting 2-pyrrolidinone, 1,5-dihydro-2-pyrrolone, or N-substituted pyrrolidine scaffolds—privileged structures found in nootropic agents (e.g., Piracetam), antiepileptics (e.g., Levetiracetam), and cognition enhancers—methyl 3-formylisoxazole-5-carboxylate provides a regiospecific entry point . The Baylis–Hillman adduct of this building block, upon hydrogenation with Raney-Ni, delivers syn enaminones diastereoselectively, and the diastereomeric ratio can be further enhanced by the addition of boric acid as an additive . These enaminones undergo acid-catalyzed cyclization to afford the target heterocycles. Critically, if the 4-formyl regioisomer were used instead, Raney-Ni hydrogenation would yield pyridone derivatives—a completely different chemotype—making the 3-formyl building block irreplaceable for enaminone-oriented synthetic strategies .

FLAP-Targeted Anti-Inflammatory Agent Development Using Isoxazole-3-Carboxylic Acid Scaffolds

The isoxazole-3-carboxylic acid scaffold has been identified as a productive chemotype for 5-lipoxygenase-activating protein (FLAP) inhibition in the leukotriene biosynthesis pathway . Methyl 3-formylisoxazole-5-carboxylate can serve as a precursor to isoxazole-3-carboxylic acid derivatives (via ester hydrolysis) or to 3-aminomethyl-isoxazole-5-carboxylates (via reductive amination of the formyl group), enabling exploration of the FLAP pharmacophore. Banoglu et al. reported 4,5-diarylisoxazol-3-carboxylic acids as potent FLAP-targeted leukotriene biosynthesis inhibitors with cellular IC₅₀ values as low as 0.24 µM, validating the therapeutic relevance of isoxazole-3-carboxylic acid derivatives accessible from this building block .

FXR Agonist and Metabolic Disease Programs Requiring Regiospecifically Functionalized Isoxazole Cores

Patent literature discloses isoxazole derivatives bearing precisely positioned carboxylate and substituent patterns as farnesoid X receptor (FXR) agonists for treating metabolic diseases . The 3-formyl-5-carboxylate substitution pattern of the target compound maps directly onto key intermediates for FXR agonist synthesis, where the formyl group enables C–C bond construction at the 3-position and the ester facilitates final-stage carboxylic acid unveiling. The regiospecificity of substitution is critical because the FXR binding pocket discriminates between isoxazole regioisomers; procurement of the correct 3-formyl-5-carboxylate regioisomer ensures that the synthetic route converges on the biologically validated substitution pattern without requiring protecting group rearrangements or regioisomeric separations .

Quote Request

Request a Quote for methyl 3-formyl-1,2-oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.